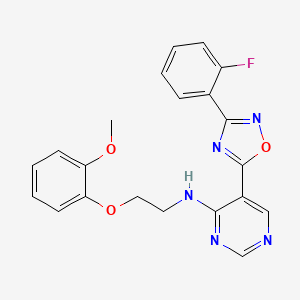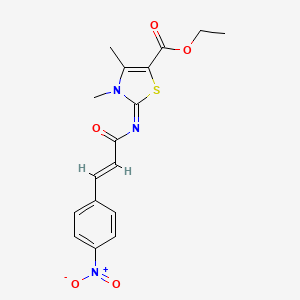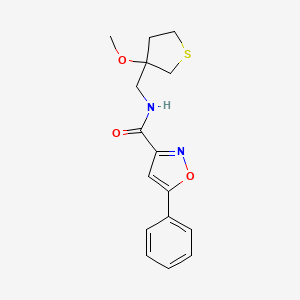![molecular formula C23H27N3O4S B2536651 4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-25-9](/img/structure/B2536651.png)
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as DESAQ, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DESAQ has been shown to exhibit promising anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Polymorphs and Salts Characterization
Research on compounds like "4-nitro-N-(quinolin-8-yl)benzamide" has focused on characterizing polymorphs and salts arising from differences in packing patterns. Such studies are crucial for understanding the crystalline forms these compounds can take, which is essential for drug formulation and the development of materials with specific physical properties. The research demonstrates the role of different solvents in guiding the crystallization of these polymorphs, highlighting the importance of solvent choice in the synthesis and characterization of new compounds (Khakhlary & Baruah, 2014).
Remote Sulfonylation Techniques
Another study focused on the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates, leading to the development of environmentally benign byproducts. This method emphasizes the importance of developing less odorous and more environmentally friendly synthetic pathways for creating compounds with potential applications in medicinal chemistry and materials science (Xia et al., 2016).
Synthesis and Biological Activity
Further research into the synthesis and biological activity of derivatives related to the compound of interest reveals the potential for creating novel agents with antimicrobial or other pharmacologically relevant properties. Studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been conducted with the aim of finding potent antimicrobial agents, showcasing the broad spectrum of potential applications for compounds within this chemical space (Holla et al., 2006).
Advanced Synthetic Methods
Research into advanced synthetic methods for related compounds, such as the synthesis and unique properties of derivatives involving sulfamoyl and benzamide groups, opens up possibilities for creating materials and drugs with tailored properties. These studies contribute to the fundamental understanding of chemical synthesis and the development of new methodologies for producing complex molecules (Nakayama et al., 1998).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-26(5-2)31(29,30)20-10-8-17(9-11-20)22(27)24-13-12-19-15-18-7-6-16(3)14-21(18)25-23(19)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDWAYNNCXYFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)


![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)
![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)

![2-[(2,5-Dichlorobenzyl)sulfanyl]-5-Methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B2536581.png)






